

Navigating Enrollment in Tebipenem Pivoxil Clinical Trials: A Technical Support Guide

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Compound of Interest

Compound Name: *Tebipenem Pivoxil*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during clinical trial enrollment for **Tebipenem Pivoxil**, an oral carbapenem for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). The information is compiled from publicly available data on the pivotal ADAPT-PO and PIVOT-PO clinical trials.

Troubleshooting Enrollment Challenges

This section provides a question-and-answer guide to address specific issues that may arise during patient recruitment and screening for clinical trials of **Tebipenem Pivoxil**.

Q1: We are experiencing a high screen failure rate. What are the common reasons for ineligibility in **Tebipenem Pivoxil** cUTI/AP trials?

A1: High screen failure rates are a common challenge in clinical trials.^{[1][2]} Based on the inclusion and exclusion criteria for the ADAPT-PO and PIVOT-PO trials, potential reasons for screen failure can be categorized as follows:

- Patient-Related Factors:
 - Inability to provide informed consent.
 - Inability to ingest oral tablets.

- Severe nausea or vomiting that is not well-controlled.
- Disease-Specific Exclusions:
 - Presence of gross hematuria requiring intervention.
 - Recent (within 7 days) or planned urinary tract surgery.
 - Other concurrent infections that could confound the assessment of the study drug.
- Laboratory and Concomitant Medication Exclusions:
 - Impaired renal function (Creatinine clearance ≤ 30 mL/min).
 - Anticipated need for other antibiotics during the study period.
 - Receipt of a potentially effective antimicrobial within 72 hours prior to randomization.[\[3\]](#)

Q2: Our recruitment numbers are lower than expected. What strategies can we employ to improve patient enrollment?

A2: Several factors can impact recruitment, including a lack of awareness among potential participants and healthcare providers.[\[4\]](#)[\[5\]](#)[\[6\]](#) Consider the following strategies:

- Enhance Site and Investigator Engagement:
 - Ensure all investigators and clinical staff are thoroughly familiar with the trial protocol and the potential benefits of an oral carbapenem for cUTI.
 - Provide clear and concise educational materials for healthcare providers to facilitate patient referrals.
- Patient-Centric Recruitment:
 - Develop patient-friendly informational materials that clearly explain the purpose of the trial, the procedures involved, and the potential risks and benefits.
 - Address common patient concerns, such as fear of adverse events or the possibility of receiving a placebo.[\[6\]](#)

- Consider logistical support for patients, such as transportation assistance and flexible scheduling, to reduce the burden of participation.[7]
- Targeted Outreach:
 - Collaborate with urology and infectious disease clinics to identify potentially eligible patients.
 - Utilize digital platforms and patient advocacy groups to raise awareness about the clinical trial.[8]

Q3: We are having difficulty retaining enrolled patients. What are some common reasons for patient withdrawal and how can we mitigate them?

A3: Patient retention is crucial for the successful completion of a clinical trial. Reasons for withdrawal can include:

- Adverse Events: While the safety profile of **Tebipenem Pivoxil** has been reported as similar to its comparators, with mild diarrhea and headache being the most common adverse events, any adverse experience can lead to withdrawal.[9] Proactive management of side effects and clear communication with participants are key.
- Burdensome Trial Procedures: Complex and lengthy questionnaires or frequent site visits can lead to patient fatigue.[6] Streamlining data collection and exploring options for remote monitoring where feasible can improve the patient experience.
- Lack of Engagement: Maintaining regular communication with participants and making them feel like valued partners in the research process can improve retention.

Frequently Asked Questions (FAQs)

Q1: What were the key inclusion and exclusion criteria for the pivotal **Tebipenem Pivoxil** clinical trials?

A1: The following tables summarize the key eligibility criteria for the ADAPT-PO and PIVOT-PO Phase 3 clinical trials.

Table 1: Key Inclusion Criteria for **Tebipenem Pivoxil** Phase 3 Trials

Criteria	ADAPT-PO (NCT03788967)	PIVOT-PO (NCT06059846)
Age	≥ 18 years	≥ 18 years
Diagnosis	Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP)	Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP)
Informed Consent	Able to provide informed consent	Able to provide informed consent
Oral Administration	Able to ingest oral tablets	Able to ingest oral tablets
Symptom Control	Nausea and/or vomiting, if present, should be mild or well-controlled	N/A (not explicitly stated as an inclusion criterion)

Source: [ClinicalTrials.gov](#)[3][10]

Table 2: Key Exclusion Criteria for **Tebipenem Pivoxil** Phase 3 Trials

Criteria	ADAPT-PO (NCT03788967)	PIVOT-PO (NCT06059846)
Renal Function	Creatinine clearance ≤30 mL/min	Creatinine clearance ≤30 mL/min
Recent/Planned Surgery	Urinary tract surgery within 7 days prior or planned during the study	Urinary tract surgery within 7 days prior or planned during the study
Prior Antimicrobial Use	Receipt of a potentially effective antimicrobial within 72 hours prior to randomization	Receipt of a potentially effective antimicrobial within 72 hours prior to randomization
Concomitant Antimicrobials	Anticipated concomitant use of non-study antimicrobial therapy	Anticipated concomitant use of non-study antimicrobial therapy
Gross Hematuria	N/A (not explicitly stated as an exclusion criterion)	Gross hematuria requiring intervention

Source: ClinicalTrials.gov[3][10]

Q2: What was the overall design of the **Tebipenem Pivoxil** Phase 3 clinical trials?

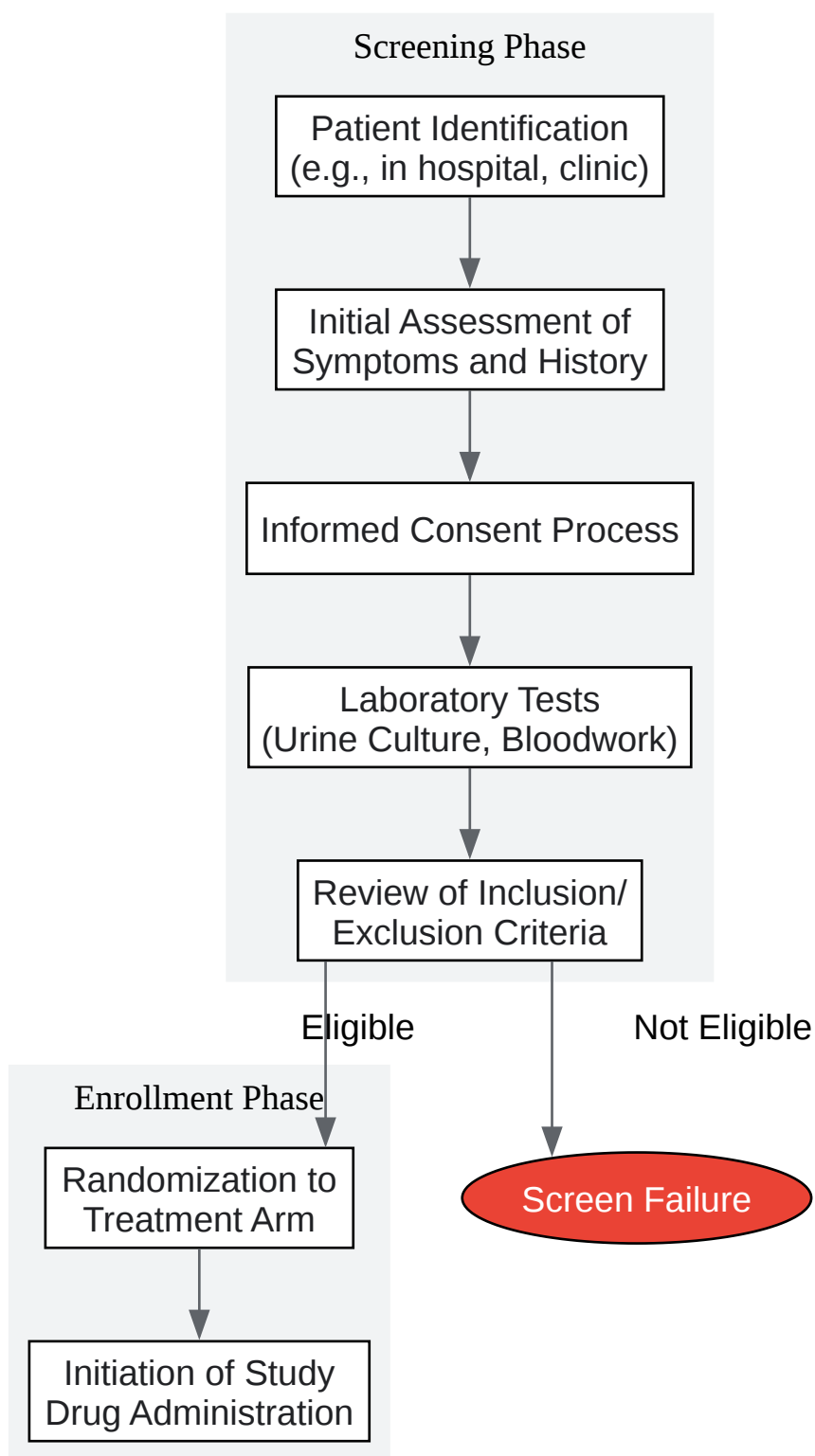
A2: Both the ADAPT-PO and PIVOT-PO trials were Phase 3, randomized, double-blind, double-dummy, multicenter, prospective studies.

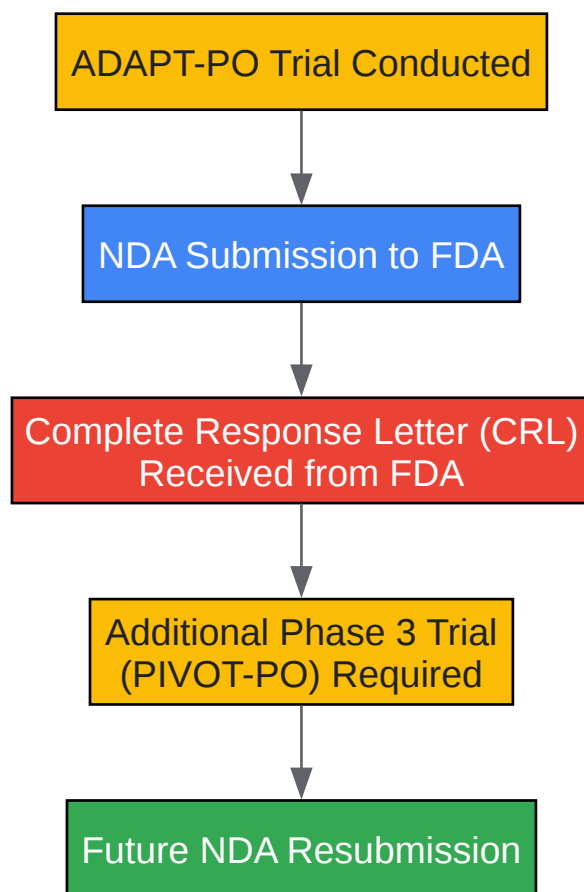
- ADAPT-PO: This trial compared orally administered **Tebipenem Pivoxil** Hydrobromide to intravenously administered Ertapenem in patients with cUTI or AP.[11][12]
- PIVOT-PO: This trial compared orally administered **Tebipenem Pivoxil** Hydrobromide to intravenously administered Imipenem-cilastatin in patients with cUTI or AP.[13]

Experimental Protocols & Methodologies

Patient Screening and Enrollment Workflow

The following diagram illustrates a typical workflow for screening and enrolling patients in a cUTI clinical trial like those for **Tebipenem Pivoxil**.





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